2-(2-Iodophenyl)propan-2-ol
Overview
Description
2-(2-Iodophenyl)propan-2-ol is a chemical compound with the molecular formula C9H11IO. It has a molecular weight of 262.09 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 2-(2-Iodophenyl)propan-2-ol is1S/C9H11IO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3
. This indicates that the compound has a carbon backbone with an iodine atom attached to one of the phenyl rings and a hydroxyl group attached to the secondary carbon atom .
Scientific Research Applications
Catalytic Activity and Chemical Interactions : Studies on the interaction between propan-2-ol and various catalysts, including carbon-supported metal catalysts, revealed significant insights. The adsorption and decomposition of propan-2-ol, which shares a similar structure with 2-(2-Iodophenyl)propan-2-ol, have been investigated using in situ infrared spectroscopy. This research is crucial for understanding the catalytic activities in reactions involving compounds like 2-(2-Iodophenyl)propan-2-ol (Zawadzki et al., 2001).
Biofuel Production : Propan-2-ol, closely related to 2-(2-Iodophenyl)propan-2-ol, has been used as an acyl acceptor in the lipase-catalyzed production of biodiesel from various vegetable oils. This demonstrates the potential application of similar compounds in renewable energy resources (Modi et al., 2006).
Chemical Synthesis and Transformations : The use of 2-(2-Iodophenyl)propan-2-ol in the synthesis of various compounds, including trifluoromethyl transfer agents, highlights its role in complex chemical transformations. This underlines its importance in synthetic chemistry and the development of new compounds (Eisenberger et al., 2012).
Pharmaceutical and Medicinal Chemistry : Compounds structurally similar to 2-(2-Iodophenyl)propan-2-ol, such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, have been synthesized and evaluated for their affinity to beta-adrenoceptors. This highlights the potential application of 2-(2-Iodophenyl)propan-2-ol in developing new pharmaceutical agents (Rzeszotarski et al., 1979).
Safety And Hazards
Future Directions
While specific future directions for the study or application of 2-(2-Iodophenyl)propan-2-ol are not mentioned in the available literature, compounds of this nature are often subjects of ongoing research in medicinal chemistry . They may also be used as intermediates in the synthesis of other complex organic compounds .
properties
IUPAC Name |
2-(2-iodophenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDCRUZWIKKVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467643 | |
Record name | 2-(2-iodophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Iodophenyl)propan-2-ol | |
CAS RN |
69352-05-2 | |
Record name | 2-Iodo-α,α-dimethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69352-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-iodophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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